molecular formula C16H16N2O4S2 B14491182 3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone CAS No. 63051-65-0

3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone

Cat. No.: B14491182
CAS No.: 63051-65-0
M. Wt: 364.4 g/mol
InChI Key: ZGIWZCMWWWVQRO-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone is a complex organic compound with a unique structure that includes multiple benzothiazine rings

Preparation Methods

The synthesis of 3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the benzothiazine rings. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial or anticancer properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrial applications may include its use as a precursor for the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone can be compared with other similar compounds, such as 3,3’,4,4’-Tetrahydro-6,6’-bi(2H-pyran) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . These compounds share some structural similarities but differ in their chemical properties and applications. The uniqueness of 3,3’,4,4’-Tetrahydro[6,6’-bi-2lambda~6~,1-benzothiazine]-2,2,2’,2’(1H,1’H)-tetrone lies in its specific ring structure and the potential for diverse chemical modifications.

Properties

CAS No.

63051-65-0

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(2,2-dioxo-3,4-dihydro-1H-2λ6,1-benzothiazin-6-yl)-3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide

InChI

InChI=1S/C16H16N2O4S2/c19-23(20)7-5-13-9-11(1-3-15(13)17-23)12-2-4-16-14(10-12)6-8-24(21,22)18-16/h1-4,9-10,17-18H,5-8H2

InChI Key

ZGIWZCMWWWVQRO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)NC2=C1C=C(C=C2)C3=CC4=C(C=C3)NS(=O)(=O)CC4

Origin of Product

United States

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